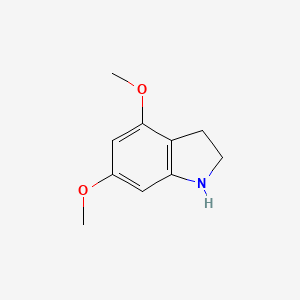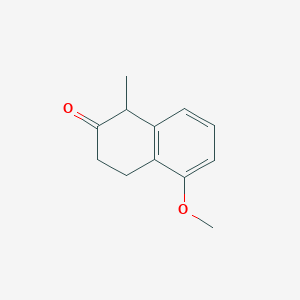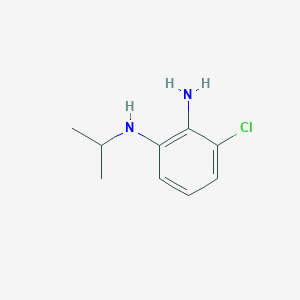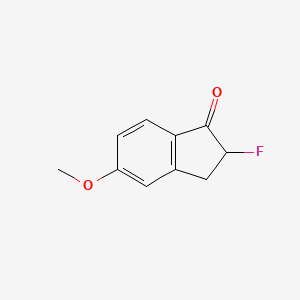
2-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C10H9FO2 It is a derivative of indanone, characterized by the presence of a fluorine atom at the second position and a methoxy group at the fifth position on the indanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-5-methoxybenzaldehyde and cyclohexanone.
Cyclization Reaction: The key step involves a cyclization reaction where the starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the indanone ring structure.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps such as solvent recovery and waste management to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-fluoro-5-methoxybenzoic acid, while reduction could produce 2-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ol.
Applications De Recherche Scientifique
2-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-fluoro-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group, which may affect its chemical properties and reactivity.
5-methoxy-2,3-dihydro-1H-inden-1-one: Lacks the fluorine atom, which can influence its biological activity and stability.
2,3-dihydro-1H-inden-1-one: The parent compound without any substituents, serving as a reference for comparing the effects of fluorine and methoxy groups.
Uniqueness
The presence of both fluorine and methoxy groups in 2-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one makes it unique compared to its analogs
Propriétés
Numéro CAS |
295779-80-5 |
|---|---|
Formule moléculaire |
C10H9FO2 |
Poids moléculaire |
180.17 g/mol |
Nom IUPAC |
2-fluoro-5-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9FO2/c1-13-7-2-3-8-6(4-7)5-9(11)10(8)12/h2-4,9H,5H2,1H3 |
Clé InChI |
QTYWNOYKJNNGGX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)C(C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


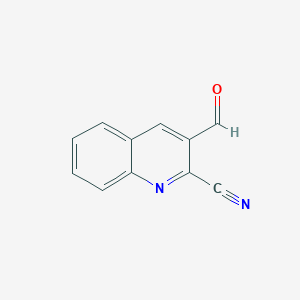
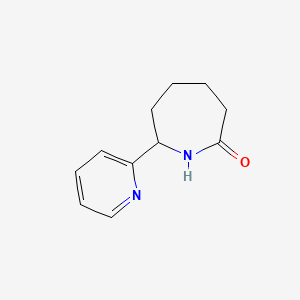


![[2-(3-Methoxyphenyl)ethyl]boronic acid](/img/structure/B11910607.png)
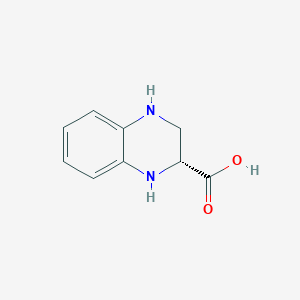
![(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11910623.png)
